



AZD4144 In Vitro Assay Protocols: A Detailed Application Note for Researchers

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Compound of Interest		
Compound Name:	AZD4144	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the in vitro characterization of **AZD4144**, a potent and selective inhibitor of the NLRP3 inflammasome. **AZD4144** directly binds to the NACHT domain of NLRP3, preventing its activation and the subsequent release of pro-inflammatory cytokines.[1][2][3] The protocols outlined below cover key assays for assessing the potency, mechanism of action, and safety profile of **AZD4144**, including the IL-1β release assay, ASC speck formation assay, and a target engagement assay. Quantitative data from these assays are summarized for clear comparison. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the underlying biological processes and experimental designs.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering inflammation in response to a wide range of danger signals.[1] [4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[1][3][5] AZD4144 has emerged as a clinical candidate for the treatment of such diseases due to its high potency and selectivity in inhibiting the NLRP3 inflammasome.[1][3][6] This application note serves as a comprehensive guide for researchers seeking to evaluate AZD4144 or similar compounds in a laboratory setting.



Data Presentation

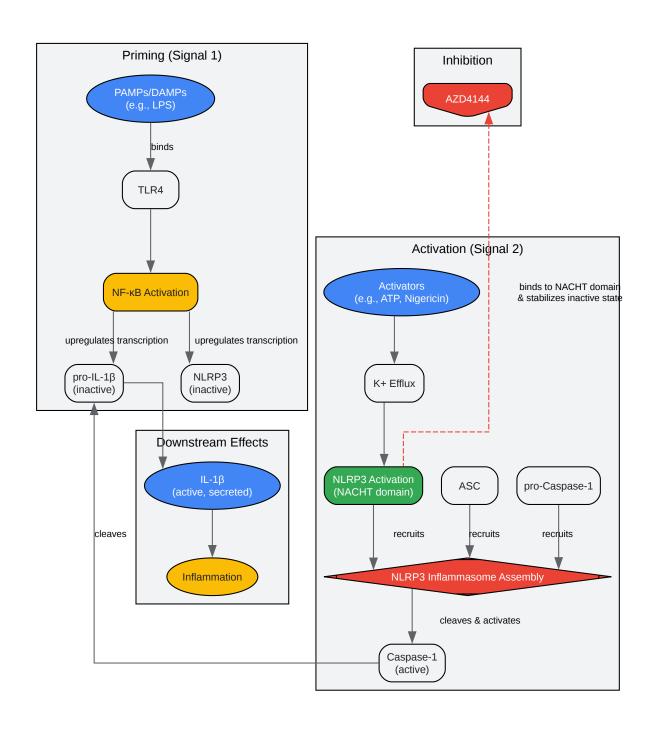
The following table summarizes the quantitative data for AZD4144 in key in vitro assays.

Assay Type	Cell Line/Syste m	Activator	Parameter	Value	Reference
Potency	THP-1 human monocytes	Nigericin	IC50 (IL-1β release)	0.027 μΜ	[7]
THP-1 human monocytes	BzATP	IC50 (IL-1β release)	0.01 μΜ	[7]	
THP-ASC- GFP cells	Nigericin + LPS	EC50 (puncta formation)	0.082 μΜ	[5][7]	_
Target Engagement	NanoBRET Assay	-	IC50 (NLRP3 binding)	76 nM	[1][2]
Safety	Chinese hamster ovary K1 cells expressing hERG	-	IC50 (hERG inhibition)	> 40 μM	[7]

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of **AZD4144**.





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Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by AZD4144.



Experimental Protocols IL-1β Release Assay in THP-1 Monocytes

This assay is fundamental for assessing the potency of NLRP3 inhibitors.[8]

Experimental Workflow:



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Caption: Experimental workflow for assessing NLRP3 inhibitor potency in vitro.

Methodology:

- · Cell Culture and Differentiation:
 - Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
 - Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well.
 - Induce differentiation into macrophage-like cells by treating with phorbol 12-myristate 13acetate (PMA) at a final concentration of 100 nM and incubate overnight.[9]

• Priming:

- Carefully remove the PMA-containing medium and wash the cells once with sterile phosphate-buffered saline (PBS).
- Add fresh culture medium containing lipopolysaccharide (LPS) at a concentration of 1
 μg/mL to prime the cells.[8]



- Incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
- Inhibitor Treatment:
 - Prepare serial dilutions of AZD4144 in culture medium.
 - After the priming step, gently remove the LPS-containing medium and add the medium containing the different concentrations of AZD4144.
 - Pre-incubate the cells with the inhibitor for 30-60 minutes.[8]
- Activation:
 - Activate the NLRP3 inflammasome by adding either ATP to a final concentration of 5 mM and incubating for 30 minutes, or Nigericin to a final concentration of 10 μM and incubating for 1 hour.[8]
- Supernatant Collection and Analysis:
 - Centrifuge the plate to pellet any detached cells.
 - Carefully collect the cell culture supernatant.[8]
 - Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[8]

ASC Speck Formation Assay

This assay visualizes the assembly of the inflammasome complex.

Methodology:

- Cell Culture:
 - Use THP-1 cells stably expressing an ASC-GFP fusion protein (THP-ASC-GFP).
 - Plate the cells in a 384-well plate at a density of 7,500 cells per well.
 - Differentiate the cells with 100 nM PMA overnight.[9]



- Treatment and Activation:
 - Replace the medium with fresh medium containing serial dilutions of AZD4144 and incubate for a designated time.
 - Prime the cells with LPS.
 - Activate the inflammasome with Nigericin.[9]
- Imaging and Analysis:
 - Image the cells using a high-content imaging system.
 - Quantify the formation of ASC-GFP specks (puncta), which indicates inflammasome assembly.
 - Calculate the EC50 value for the inhibition of speck formation by AZD4144.

NanoBRET™ Target Engagement Assay

This assay provides a direct measure of AZD4144 binding to NLRP3 in live cells.[10][11]

Methodology:

- Cell Transfection:
 - Transfect HEK293 cells with a vector encoding for an NLRP3-NanoLuc® fusion protein.
 [11][12]
- Assay Preparation:
 - Plate the transfected cells in an appropriate assay plate.
 - Add a cell-permeable fluorescent tracer that reversibly binds to NLRP3.[11]
- Compound Addition and Measurement:
 - Add serial dilutions of AZD4144 to the wells. If AZD4144 binds to NLRP3, it will compete
 with the tracer, leading to a decrease in the BRET signal.[11]



- After an equilibration period, add the NanoBRET™ substrate.[12]
- Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.[12]
- Data Analysis:
 - Calculate the IC50 value, which represents the concentration of AZD4144 required to displace 50% of the tracer from NLRP3.

Safety and Selectivity Assays

To ensure the therapeutic potential of **AZD4144**, it is crucial to assess its safety and selectivity profile.

- hERG Inhibition Assay: This assay is performed to evaluate the potential for cardiac toxicity.
 AZD4144 has been shown to have a low inhibitory effect on the hERG channel, with an IC50 greater than 40 μM.[7]
- IL-6 Counterscreen: To confirm the selectivity of **AZD4144** for the NLRP3 pathway, an IL-6 release assay in LPS-stimulated THP-1 cells can be performed. **AZD4144** should not significantly inhibit IL-6 production, which is independent of the NLRP3 inflammasome.[6]
- In Vitro Micronucleus Assay: This assay is conducted to assess the genotoxic potential of the compound. Initial studies with precursors of AZD4144 showed some concerns, but the final clinical candidate was optimized to be negative in these assays.[6]

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the in vitro evaluation of **AZD4144** and other NLRP3 inflammasome inhibitors. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the potency, mechanism of action, and safety of these compounds, thereby accelerating the drug discovery and development process for new anti-inflammatory therapeutics.



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